molecular formula C27H24F4N6O3S B15134854 1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide

1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide

Cat. No.: B15134854
M. Wt: 588.6 g/mol
InChI Key: RBOAUACOQMQNBF-ROUUACIJSA-N
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Description

1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a piperidine ring, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the Piperidine Ring: This step involves the synthesis of the piperidine ring, which is then fluorinated.

    Coupling Reactions: The fluorinated piperidine is coupled with pyrimidine and pyridine derivatives under specific conditions.

    Final Assembly: The final step involves the coupling of the assembled intermediate with the phenylmethanesulfonamide moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis techniques and high-throughput screening.

Chemical Reactions Analysis

1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.

Common reagents used in these reactions include trifluoromethanesulfonic anhydride, triethylamine, and lithium bis(trimethylsilyl)amide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C27H24F4N6O3S

Molecular Weight

588.6 g/mol

IUPAC Name

1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide

InChI

InChI=1S/C27H24F4N6O3S/c28-17-11-18(14-32-13-17)35-27-34-10-8-21(36-27)19-7-4-9-33-26(19)40-22-12-20(29)25(24(31)23(22)30)37-41(38,39)15-16-5-2-1-3-6-16/h1-10,12,17-18,32,37H,11,13-15H2,(H,34,35,36)/t17-,18-/m0/s1

InChI Key

RBOAUACOQMQNBF-ROUUACIJSA-N

Isomeric SMILES

C1[C@@H](CNC[C@H]1F)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC(=C(C(=C4F)F)NS(=O)(=O)CC5=CC=CC=C5)F

Canonical SMILES

C1C(CNCC1F)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC(=C(C(=C4F)F)NS(=O)(=O)CC5=CC=CC=C5)F

Origin of Product

United States

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